1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane
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Overview
Description
1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane is a natural product derived from the plant Ligularia fischeri . This compound belongs to the class of eremophilane sesquiterpenoids, which are known for their diverse biological activities.
Preparation Methods
The compound is typically isolated from natural sources, specifically from the plant Ligularia fischeri The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization
Chemical Reactions Analysis
1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the epoxy and isobutyryloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and cancer. The compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane can be compared with other eremophilane sesquiterpenoids, such as:
- 1beta,10beta-Epoxy-6beta-hydroxy-9-oxofuranoeremophilane
- 1beta,10beta-Epoxy-6beta-acetoxy-9-oxofuranoeremophilane
These compounds share similar structural features but differ in their functional groups, which can influence their biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H24O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylpropanoate |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)23-16-13-10(3)8-22-14(13)15(20)19-12(24-19)7-6-11(4)18(16,19)5/h8-9,11-12,16H,6-7H2,1-5H3 |
InChI Key |
WNPQEVZAOIQRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C(C)C)C)O2 |
Origin of Product |
United States |
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